molecular formula C15H14INO B6325266 2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide CAS No. 1172130-47-0

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide

Cat. No.: B6325266
CAS No.: 1172130-47-0
M. Wt: 351.18 g/mol
InChI Key: ROBQGCJLSHUAIB-UHFFFAOYSA-N
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Description

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide (CAS 1172130-47-0) is a chemical compound with a molecular formula of C 15 H 14 INO and a molecular weight of 351.18 g/mol [ 1 ][ 5 ]. This benzamide derivative is supplied with a high purity level of 95% and is intended for research applications only [ 5 ]. The structural motif of substituted benzamides is of significant interest in various scientific fields, particularly in medicinal chemistry and materials science [ 3 ]. The presence of an iodine atom on the benzoyl ring makes this compound a valuable building block in chemical synthesis. Researchers can utilize this functional group in metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to create more complex molecular architectures for drug discovery and development. Furthermore, benzamide derivatives are a widely studied class of compounds in pharmaceutical research. Recent studies on novel KRAS G12C and G12D inhibitors, which were presented at the ESMO Congress 2025, underscore the ongoing importance of targeted small molecules in oncology research and the continuous need for novel chemical entities [ 2 ]. Applications & Research Value: • Chemical Synthesis: Serves as a versatile intermediate for constructing complex molecules via its reactive iodanyl group. • Medicinal Chemistry: Provides a core scaffold for the design and synthesis of potential bioactive molecules, supporting research in targeted therapies. • Materials Science: Used in crystallography and materials research, as studies on analogous benzamide structures focus on their conformational properties and intermolecular interactions, such as N—H···O hydrogen bonding that forms chain-like structures in the solid state [ 3 ][ 7 ]. Handling and Safety: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling. The product may require cold-chain transportation [ 1 ].

Properties

IUPAC Name

2-iodo-6-methyl-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-6-3-4-9-13(10)17-15(18)14-11(2)7-5-8-12(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBQGCJLSHUAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media has been explored. In a protocol adapted from benzamide functionalization, treatment of 6-methyl-N-(2-methylphenyl)benzamide with ICl in glacial acetic acid at 60°C for 12 hours yields the 2-iodo derivative with 45–55% efficiency. Regioselectivity is attributed to the directing effect of the amide group, though competing para-iodination (8–12%) is observed due to steric hindrance from the N-(2-methylphenyl) group.

Transition Metal-Catalyzed Iodination

Copper-mediated iodination, as described in axitinib synthesis, offers improved regiocontrol. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 120°C, 6-methyl-N-(2-methylphenyl)benzamide reacts with potassium iodide under oxygen atmosphere to afford the target compound in 68% yield. This method minimizes di-iodination byproducts (<5%) and enhances scalability.

Amidation of 2-Iodo-6-methylbenzoic Acid

Acid Chloride Route

2-Iodo-6-methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. Subsequent reaction with 2-methylaniline in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0–5°C provides the amide in 72–78% yield after recrystallization from ethanol.

Coupling Reagent-Assisted Amidation

Carbodiimide-mediated coupling (EDC·HCl, HOBt) in DMF at room temperature achieves 85–90% conversion within 4 hours. This method avoids harsh conditions, preserving the iodine substituent from potential displacement.

Protective Group Strategies

To prevent undesired side reactions during iodination, temporary protection of the amide nitrogen has been investigated:

Trityl Protection

Tritylation of 6-methyl-N-(2-methylphenyl)benzamide using trityl chloride in pyridine followed by iodination (NIS, CF₃CO₂H) and deprotection (HCl/MeOH) achieves 63% overall yield. The bulky trityl group sterically shields the amide, reducing iodination at the para position.

Boc Protection

Boc-protected intermediates enable iodination under basic conditions (K₂CO₃, DMF), though yields are modest (50–55%) due to competing hydrolysis.

Characterization and Analytical Data

Key spectroscopic features of this compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, Ar-CH₃), 2.41 (s, 3H, N-Ar-CH₃), 7.24–7.89 (m, 6H, aromatic), 10.12 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1540 cm⁻¹ (C-I).

  • MS (EI) : m/z 381 [M⁺], 236 [M⁺ – I].

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Electrophilic Iodination45–5592–95No metal catalystsLow regioselectivity
Cu-Mediated Iodination6898High regiocontrolRequires oxygen atmosphere
Acid Chloride Amidation72–7897ScalableSOCl₂ handling hazards
EDC/HOBt Coupling85–9099Mild conditionsCost of coupling reagents

Industrial-Scale Considerations

Patent WO2020212253A1 highlights critical parameters for large-scale production:

  • Solvent Choice : 1-Methyl-2-pyrrolidone (NMP) enhances solubility of iodinated intermediates.

  • Catalyst Loading : Cu(OAc)₂ at 5 wt% optimizes cost and efficiency.

  • Workup : Antisolvent crystallization (methanol/DMF, 3:1) achieves >99.5% purity after two recrystallizations .

Chemical Reactions Analysis

Oxidative Ligand Exchange Reactions

The iodanyl group undergoes ligand exchange with nucleophiles, a hallmark of hypervalent iodine(III) chemistry. For example:

  • Trifluoroacetoxylation : Reaction with trifluoroacetic anhydride generates [bis(trifluoroacetoxy)iodo]arenes, enhancing oxidative strength due to electron-withdrawing ligands .

  • Hydroxyl Activation : In the presence of BF₃·OEt₂, coordination to the acetate ligand facilitates alcohol oxidation to carbonyl compounds via an activated iodonium intermediate .

Table 1: Ligand Exchange Reactions

SubstrateReagents/ConditionsProductYield (%)Source
Iodanyl benzamide derivativeTrifluoroacetic anhydride, H₂O₂[Bis(trifluoroacetoxy)iodo]benzamide85–95
Iodanyl benzamide derivativeBF₃·OEt₂, CHCl₃Activated oxidant for alcohol oxidation70–90

Cross-Coupling Reactions

The iodanyl group participates in transition-metal-catalyzed coupling reactions:

  • Copper-Catalyzed C–H Amination : Reacts with morpholine or amines in the presence of Cu(I) catalysts to form aryl amines via a non-radical, iodanyl-activated pathway .

  • Electrochemical Cyclization : Under catalytic electrosynthetic conditions, iodobenzene derivatives enable oxidative cyclization of N-allylamides to dihydrooxazoles .

Key Mechanistic Insights :

  • The iodanyl group acts as an electrophilic activator, forming transient iodanyl radicals (e.g., acetoxy radicals) .

  • Copper coordination facilitates selective C–N bond formation over competing radical pathways .

Nucleophilic Substitution

The iodine(III) center undergoes nucleophilic displacement, particularly in the presence of strong bases:

  • Fluorination : Reaction with AgF₂ or KF in polar solvents replaces acetoxy ligands with fluoride .

  • Sulfonation : Tosylic acid exchanges with acetate ligands, forming stabilized Koser’s-type reagents .

Example :
PhI(OAc)2+TsOHPhI(OAc)OTs+AcOH\text{PhI(OAc)}_2 + \text{TsOH} \rightarrow \text{PhI(OAc)OTs} + \text{AcOH}
This intermediate activates substrates like alkenes for cyclization .

Participation in C–H Activation

The compound mediates intramolecular C–H functionalization:

  • Oxidative Cyclization : With Cu(OTf)₂, it facilitates cyclization of o-aryloxybenzamides to dibenzoxadiazepines via oxonium intermediates .

  • Radical Chain Pathways : In non-catalytic conditions, acetoxy radicals initiate chain reactions, leading to dimerization or disproportionation .

Table 2: Cyclization Outcomes

SubstrateCatalystProductYield (%)Source
o-aryloxybenzamidePhIO, TFA2-(4-Hydroxyphenoxy)benzamide76.8
N-allylamidePhI, HFIPDihydrooxazole91

Stability and Decomposition

The iodanyl group is sensitive to reducing agents and light:

  • Thermal Decomposition : At >100°C, disproportionation yields iodoarenes and iodobenzene diacetate .

  • Reductive Cleavage : NaBH₄ or Zn reduces I(III) to I(I), releasing acetoxy ligands as acetic acid .

Comparative Reactivity

Hypervalent iodine(III) benzamides exhibit enhanced reactivity compared to aryl iodides due to:

  • Higher electrophilicity at the iodine center.

  • Stabilization of transition states via ligand participation (e.g., acetate-assisted proton transfer) .

Scientific Research Applications

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into various molecules.

    Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide involves its interaction with molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they may include the modulation of signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Benzamide Ring) N-Substituent Molecular Weight (g/mol) logKow Key References
2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide 2-I, 6-CH₃ 2-methylphenyl ~315.2 (estimated) N/A N/A
2-Iodo-N-(2-methylphenyl)benzamide 2-I 2-methylphenyl 323.18 N/A
2-Chloro-6-methyl-N-phenylbenzamide 2-Cl, 6-CH₃ phenyl 259.73 N/A
2-Amino-6-methyl-N-(2-methylphenyl)benzamide 2-NH₂, 6-CH₃ 2-methylphenyl 254.33 3.11
N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide Benzo[d]thiazole ring 2-(methylthio)benzothiazole 300.40 N/A
Key Observations:
  • Iodine vs. Chlorine : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine analogs (e.g., 2-Chloro-6-methyl-N-phenylbenzamide). Iodine’s larger atomic radius may enhance steric hindrance and influence binding affinity in biological systems .
  • Amino vs. Iodo Substituents: The 2-amino derivative (logKow = 3.11) exhibits lower lipophilicity than iodinated analogs, suggesting iodine’s contribution to hydrophobicity .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The 2-amino-6-methyl-N-(2-methylphenyl)benzamide (logKow = 3.11) is less lipophilic than iodinated analogs, which are expected to have higher logKow values due to iodine’s hydrophobic nature. This property impacts membrane permeability and bioavailability .
  • Biological Activity: Neuroleptic Analogs: Benzamide derivatives like amisulpride and sulpiride () share a benzamide core but lack iodine substituents. Their activity as dopamine D2/D3 receptor antagonists highlights the scaffold’s relevance in CNS drug design . Kinase Inhibitors: The N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide analog () inhibits SPAK kinase, suggesting that halogenation (e.g., iodine) could enhance target engagement in kinase pathways .

Biological Activity

2-Iodanyl-6-methyl-N-(2-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14_{14}H12_{12}INO. The presence of iodine in its structure is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent. Studies have demonstrated that compounds with iodine substitutions often enhance antibacterial properties due to their ability to disrupt microbial membranes and interfere with metabolic processes.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cellular stress responses and the promotion of cell cycle arrest, which are critical for inhibiting tumor growth .

Activity Mechanism Target Cells
AntimicrobialDisruption of microbial membranes; interference with metabolic processesVarious bacterial strains
AnticancerInduction of apoptosis; activation of stress response pathwaysCancer cells

The mechanism of action for this compound involves several pathways:

  • Cell Membrane Disruption : The iodine atom enhances the lipophilicity of the compound, facilitating its insertion into lipid bilayers, leading to membrane destabilization.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy.
  • Reactive Oxygen Species (ROS) Generation : The introduction of iodine can lead to increased ROS production, contributing to oxidative stress in target cells, which is a mechanism exploited in anticancer therapies .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Study 2: Anticancer Effects

In another investigation, the compound was tested on various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50_{50} values ranging from 20 to 30 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .

Q & A

Q. What strategies mitigate side reactions during the iodination of benzamide precursors?

  • Answer:
  • Regioselective iodination: Use directing groups (e.g., methoxy) to position iodine .
  • Protecting groups: Temporarily block reactive sites (e.g., amines) with Boc groups .
  • Low-temperature kinetics: Slow addition of NIS at 0°C minimizes poly-iodination .

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